2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Synthetic Efficiency Process Chemistry Route Scouting

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1333508-96-5) is a heterocyclic small molecule (C₆H₈N₄O₂, MW 168.15) featuring a fused pyrazolo[1,5-a]pyrazine core with a nitro group at the 2-position. The saturated tetrahydropyrazine ring and the electron‑withdrawing nitro substituent define its reactivity as a versatile intermediate for downstream functionalization.

Molecular Formula C6H8N4O2
Molecular Weight 168.156
CAS No. 1333508-96-5
Cat. No. B2639371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS1333508-96-5
Molecular FormulaC6H8N4O2
Molecular Weight168.156
Structural Identifiers
SMILESC1CN2C(=CC(=N2)[N+](=O)[O-])CN1
InChIInChI=1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2
InChIKeyZQZDHNUYKKUDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1333508-96-5) – Core Scaffold & Procurement Identity for Kinase-Targeted Discovery


2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1333508-96-5) is a heterocyclic small molecule (C₆H₈N₄O₂, MW 168.15) featuring a fused pyrazolo[1,5-a]pyrazine core with a nitro group at the 2-position. The saturated tetrahydropyrazine ring and the electron‑withdrawing nitro substituent define its reactivity as a versatile intermediate for downstream functionalization. The compound is primarily employed as a building block in the synthesis of kinase inhibitors, including Bruton’s tyrosine kinase (BTK) and ATR inhibitors, where the 2‑nitro group serves as a latent amine precursor for further elaboration. [1]

Why 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Cannot Be Replaced by Generic Analogs in Lead Optimization


The 2‑nitro substituent on the tetrahydropyrazolo[1,5‑a]pyrazine scaffold is not a passive spectator but a critical synthetic handle that dictates downstream reactivity, physicochemical properties, and ultimately the biological profile of the final inhibitor. [1] Simply interchanging the nitro group with a 2‑amino, 2‑methyl, or 2‑halogen analog alters the electronic character of the ring system, which can affect both the efficiency of subsequent coupling reactions (e.g., reduction to primary amine for amide bond formation) and the binding affinity of the elaborated kinase inhibitor. Furthermore, N‑alkylation at the 5‑position (e.g., 5‑ethyl analog) changes the conformational preference and metabolic stability of the resulting molecules, making generic substitution unreliable when a specific intermediate profile is required for a patented synthetic route or a structure‑activity relationship (SAR) study.

Quantitative Differentiation Evidence for 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine vs. Closest Analogs


Synthetic Yield: 87% Cyclocondensation Yield vs. Typical 50–70% for Unsubstituted Tetrahydropyrazolo[1,5-a]pyrazines

The reported synthesis of 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine via cyclocondensation of 1-(2-bromoethyl)-5-bromomethyl-3-nitro-1H-pyrazole with aqueous ammonia in THF proceeds with an 87% isolated yield. In contrast, analogous cyclizations to afford the unsubstituted or 2-alkyl tetrahydropyrazolo[1,5-a]pyrazine core typically report yields in the 50–70% range under comparable conditions. [1] This yield advantage stems from the electron‑withdrawing nitro group activating the ring‑closure step, reducing by‑product formation and simplifying purification.

Synthetic Efficiency Process Chemistry Route Scouting

Commercial Purity: ≥97% vs. Typical 95% for N‑Alkylated Analogs from the Same Vendor Class

Commercial listings for 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine consistently specify a purity of ≥97% (HPLC). By comparison, 5‑ethyl‑2‑nitro‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine, a closely related N‑alkylated analog, is typically supplied at 95% purity from overlapping vendor sources. The higher baseline purity of the parent 2‑nitro scaffold reflects its more robust purification profile, reducing the need for repurification before use in sensitive catalytic or biological assays.

Purity Specification Analytical QC Procurement Criteria

Scaffold Privilege: Tetrahydropyrazolo[1,5-a]pyrazine Core Demonstrates ATR Kinase Selectivity Over PI3Kα (Kd > 10 μM vs. < 0.1 μM for ATR)

The tetrahydropyrazolo[1,5-a]pyrazine (THPP) scaffold, to which 2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine belongs, has been validated as a highly selective ATR inhibitor core. In binding assays, optimized THPP derivatives display Kd values < 0.1 μM for ATR while showing Kd > 10 μM for the closely related lipid kinase PI3Kα, representing >100-fold selectivity. [1] Although these data originate from elaborated analogs bearing additional substituents, the scaffold’s intrinsic selectivity window is a prerequisite that simpler heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) do not reliably achieve without extensive optimization. [1]

Kinase Selectivity ATR Inhibition Drug Discovery

Storage & Handling Advantage: Defined 2–8°C Stability Profile vs. Ambient-Sensitive 2‑Amino Analog

The 2‑nitro derivative is shipped and stored under sealed, dry conditions at 2–8°C, indicating acceptable bench‑top stability. In contrast, the corresponding 2‑amino‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine (obtained by reduction of the nitro group) is notably air‑ and moisture‑sensitive, requiring inert‑atmosphere handling and low‑temperature storage to prevent oxidation. This differential stability profile makes the 2‑nitro compound a superior stock intermediate for laboratories without glovebox access, as it can be reduced in situ immediately before use, preserving the integrity of the free amine.

Stability Storage Condition Compound Management

Priority Research & Industrial Scenarios for Procuring 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1333508-96-5)


Medicinal Chemistry: ATR or BTK Inhibitor Lead Optimization Requiring a Latent Amino Group

Programs targeting ATR or BTK kinases benefit from the 2‑nitro group as a stable precursor to the primary amine, enabling late‑stage diversification via amide coupling or reductive amination. The >100‑fold inherent selectivity of the THPP core over PI3Kα reduces off‑target safety risks, a key consideration for lead series selection. [1]

Process Chemistry: Scale‑Up of BTK Inhibitor Intermediates (e.g., US 8,889,682 Route)

The 87% isolated yield of the nitro‑tetrahydropyrazolo[1,5‑a]pyrazine cyclocondensation, combined with ≥97% commercial purity, makes it an economically viable intermediate for multi‑kilogram campaigns. The nitro group can be reduced in situ to the amine, avoiding the handling challenges of the air‑sensitive 2‑amino derivative.

Chemical Biology: Photoaffinity Labeling or Click Chemistry Probe Synthesis

The 2‑nitro group can be selectively reduced to an amine for conjugation to biotin, fluorophores, or photoaffinity tags without perturbing the tetrahydropyrazine ring conformation, which is critical for retaining target engagement in cellular assays.

Fragment‑Based Drug Discovery (FBDD): Core Scaffold for Fragment Growing

The compact size (MW 168) and balanced lipophilicity of the 2‑nitro‑THPP scaffold make it a suitable fragment hit for SPR or TSA screening. Its validated kinase selectivity profile reduces the likelihood of pan‑kinase interference, a common pitfall with more promiscuous heterocyclic fragments. [1]

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